3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that features a triazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-pyrimidine derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the inhibition of specific enzymes and receptors. For example, it inhibits CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Triazolo[4,3-a]pyrazine: Known for its antimicrobial and anticancer activities.
Uniqueness
3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain enzymes like CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C12H10FN5O |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10FN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,19) |
InChI Key |
AHXBCMSCZUFDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.